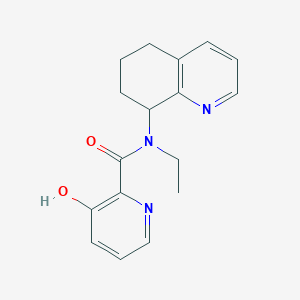![molecular formula C20H30N2O3 B7631544 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea, also known as CCG-203971, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea involves its inhibition of a specific protein known as casein kinase 1 epsilon (CK1ε). This protein is involved in various cellular processes, including the regulation of circadian rhythms, DNA damage response, and cell cycle progression. By inhibiting CK1ε, this compound can disrupt these processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK1ε activity, the induction of apoptosis in cancer cells, and the modulation of circadian rhythms. It has also been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea in lab experiments is its specificity for CK1ε, which allows for more targeted inhibition of this protein compared to other inhibitors. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea. One direction is the development of more potent and selective inhibitors of CK1ε based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea was synthesized using a multi-step process that involved the reaction of 4-cyclohexyloxybenzaldehyde with cyclobutanone, followed by the reaction of the resulting product with methylamine and subsequent purification. The final product was obtained as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in cancer research, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(4-cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-22(14-16-11-17(23)12-16)20(24)21-13-15-7-9-19(10-8-15)25-18-5-3-2-4-6-18/h7-10,16-18,23H,2-6,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSOOYEEOBCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C(=O)NCC2=CC=C(C=C2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B7631463.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)